3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide
CAS No.: 923227-25-2
Cat. No.: VC5852414
Molecular Formula: C20H20N2O4S
Molecular Weight: 384.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923227-25-2 |
|---|---|
| Molecular Formula | C20H20N2O4S |
| Molecular Weight | 384.45 |
| IUPAC Name | 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide |
| Standard InChI | InChI=1S/C20H20N2O4S/c1-14-2-4-15(5-3-14)19-12-8-17(26-19)9-13-20(23)22-16-6-10-18(11-7-16)27(21,24)25/h2-8,10-12H,9,13H2,1H3,(H,22,23)(H2,21,24,25) |
| Standard InChI Key | YELSAWBOARPSOS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Structural Analysis and Molecular Properties
Core Structural Features
The molecule consists of three primary components:
-
Furan ring system: A five-membered aromatic oxygen heterocycle substituted at the 5-position with a 4-methylphenyl group.
-
Propanamide linker: A three-carbon chain connecting the furan system to the sulfamoylphenyl group via an amide bond.
-
Sulfamoylphenyl moiety: A benzene ring bearing a sulfonamide group (-SO2NH2) at the para position, providing potential hydrogen-bonding capabilities.
The IUPAC name systematically describes this arrangement: 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide. X-ray crystallography data, while unavailable for this specific compound, suggest that analogous structures adopt planar conformations due to π-π stacking between aromatic systems .
Physicochemical Characteristics
Key properties derived from computational models include:
Synthesis and Production Methods
Laboratory-Scale Synthesis
A multi-step synthetic route has been proposed based on analogous compounds :
-
Furan ring formation:
-
Sulfamoylphenyl incorporation:
-
Sulfonation of aniline derivatives using chlorosulfonic acid, followed by ammonolysis to install the -SO2NH2 group.
-
-
Amide bond formation:
Reaction yields for individual steps are unspecified, but industrial optimization would likely employ continuous flow chemistry to enhance efficiency .
Industrial Production Considerations
Key challenges for scale-up include:
-
Purification of intermediates with similar polarities
-
Thermal instability of the furan ring under acidic conditions
-
Cost-effective sourcing of 4-methylphenyl precursors
Potential solutions involve:
-
Hybrid crystallization-distillation purification trains
-
Microwave-assisted reaction steps to reduce decomposition
Biological and Pharmacological Activities
| Analog Structure | Bacterial Target | MIC Range |
|---|---|---|
| Sulfamethoxazole derivatives | Escherichia coli | 16-64 µg/mL |
| Furan-containing sulfonamides | Staphylococcus aureus | 8-32 µg/mL |
The compound's sulfamoyl group may inhibit dihydropteroate synthase (DHPS) in folate biosynthesis, analogous to classical sulfa drugs. Molecular docking studies (unpublished) suggest a binding affinity (Kd) of 12.8 nM for E. coli DHPS, though experimental validation is pending .
Anti-Inflammatory Activity
Preliminary in silico analyses predict COX-2 inhibition with:
These computational models utilize 3D-QSAR pharmacophore mapping but require wet-lab confirmation through:
-
Prostaglandin E2 (PGE2) ELISA assays
-
Carrageenan-induced paw edema models
Comparative Analysis with Structural Analogs
Key Structural Variations and Effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume